4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 394654-07-0
VCID: VC1995871
InChI: InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20)
SMILES: CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid

CAS No.: 394654-07-0

Cat. No.: VC1995871

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid - 394654-07-0

Specification

CAS No. 394654-07-0
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name 4-[(1-acetyl-2,3-dihydroindol-7-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20)
Standard InChI Key ROCYRFIEWHKAQL-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O

Introduction

Synthesis Methods

The synthesis of 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid can involve several steps, including the formation of the indole ring and the attachment of the butanoic acid moiety. Common methods may include:

  • Condensation Reactions: Involving the reaction of an indole derivative with a suitable butanoic acid derivative in the presence of a coupling agent.

  • Nucleophilic Substitution: Where an activated butanoic acid derivative reacts with an indole amine.

Biological and Chemical Applications

This compound may exhibit biological activities due to its structural similarity to other indole derivatives known for their pharmacological properties. Potential applications could include:

  • Pharmaceutical Research: As a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.

  • Chemical Probes: In biochemical assays to study protein interactions or enzyme activities.

Safety and Handling

Handling of 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid should follow standard laboratory safety protocols for organic compounds, including the use of protective gear and proper ventilation.

Future Directions

Future research on this compound could focus on exploring its specific biological activities, optimizing synthesis methods, and investigating potential applications in pharmaceuticals or biochemical research.

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